3-Isothiazoleacetic acid, methyl ester
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Overview
Description
3-Isothiazoleacetic acid, methyl ester is an organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiazoleacetic acid, methyl ester typically involves the esterification of 3-Isothiazoleacetic acid. This can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Isothiazoleacetic acid, methyl ester undergoes various chemical reactions, including:
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 3-Isothiazoleacetic acid and methanol.
Reduction: 3-Isothiazoleethanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-Isothiazoleacetic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isothiazoleacetic acid, methyl ester involves its interaction with specific molecular targets. The ester can be hydrolyzed to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Isothiazoleacetic acid: The parent acid form of the ester.
Methyl 3-thiazoleacetic acid: A similar compound with a thiazole ring instead of an isothiazole ring
Uniqueness
3-Isothiazoleacetic acid, methyl ester is unique due to the presence of both sulfur and nitrogen atoms in the isothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
10271-88-2 |
---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
methyl 2-(1,2-thiazol-3-yl)acetate |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-5-2-3-10-7-5/h2-3H,4H2,1H3 |
InChI Key |
KQDWCWXNAQMSFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NSC=C1 |
Origin of Product |
United States |
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